Ethyl 1,3-dihydro-1-oxo-2H-isoindole-2-acetate
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Overview
Description
Ethyl 1,3-dihydro-1-oxo-2H-isoindole-2-acetate is a chemical compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes an isoindole ring fused with an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,3-dihydro-1-oxo-2H-isoindole-2-acetate typically involves the reaction of phthalic anhydride with ethyl glycinate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the formation of the isoindole ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-dihydro-1-oxo-2H-isoindole-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the isoindole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Ethyl 1,3-dihydro-1-oxo-2H-isoindole-2-acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 1,3-dihydro-1-oxo-2H-isoindole-2-acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the isoindole ring .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with immunomodulatory properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Phthalimide derivatives: Compounds with various biological activities, including analgesic and anti-inflammatory effects.
Uniqueness
Ethyl 1,3-dihydro-1-oxo-2H-isoindole-2-acetate is unique due to its specific structure, which allows for a wide range of chemical modifications and biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
96017-04-8 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-(3-oxo-1H-isoindol-2-yl)acetate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-11(14)8-13-7-9-5-3-4-6-10(9)12(13)15/h3-6H,2,7-8H2,1H3 |
InChI Key |
WYPFDRSAHGOTQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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